4-Butoxy-2,3-dichlorophenylboronic acid
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Overview
Description
4-Butoxy-2,3-dichlorophenylboronic acid is an organic compound with the chemical formula C10H13BCl2O3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a butoxy group and two chlorine atoms attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,3-dichlorophenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. One common method is the lithiation/borylation-protodeboronation sequence, which involves the use of lithium reagents to introduce the boronic acid group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes as in laboratory synthesis. The process may include the use of specialized equipment to handle the reagents and control the reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,3-dichlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of substituted phenylboronic acids .
Scientific Research Applications
4-Butoxy-2,3-dichlorophenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butoxy-2,3-dichlorophenylboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Butoxy-2,3-dichlorophenylboronic acid can be compared with other similar boronic acid derivatives, such as:
3,4-Dichlorophenylboronic acid: This compound has similar reactivity but lacks the butoxy group, which can affect its solubility and reactivity.
2,4-Dichlorophenylboronic acid: Another similar compound with different substitution patterns on the phenyl ring, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and solubility properties, making it suitable for particular synthetic and research applications .
Biological Activity
4-Butoxy-2,3-dichlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its role in various biochemical pathways and its applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H13BCl2O3
- CAS Number : 2096339-74-9
- Molecular Weight : 249.03 g/mol
This compound exhibits several biological activities primarily through its interactions with enzymes and cellular pathways:
- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors. This compound has been reported to inhibit hormone-sensitive lipase (HSL), which plays a critical role in lipid metabolism. By inhibiting HSL, this compound may help in managing conditions such as insulin resistance and dyslipidemia .
- Antibacterial Properties : Some studies suggest that boronic acids can enhance the efficacy of beta-lactam antibiotics by inhibiting beta-lactamases, which are enzymes produced by bacteria that confer resistance to these antibiotics .
- Angiogenesis Inhibition : Certain boronic acid derivatives have been identified as potential angiogenesis inhibitors, which can be beneficial in cancer therapy by preventing tumor growth through the inhibition of new blood vessel formation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
-
Insulin Resistance Management :
A study demonstrated that the administration of this compound led to significant reductions in plasma free fatty acid levels in animal models of insulin resistance. This suggests potential therapeutic applications in metabolic disorders . -
Cancer Research :
Research has indicated that derivatives of boronic acids can inhibit tumor growth by blocking angiogenesis. The specific effects of this compound on cancer cell lines are under investigation, with preliminary data indicating promising results . -
Antimicrobial Efficacy :
The compound has been tested alongside beta-lactam antibiotics against resistant bacterial strains, showing enhanced efficacy due to its ability to inhibit resistance mechanisms .
Properties
IUPAC Name |
(4-butoxy-2,3-dichlorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAGLCIPVWOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCC)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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